tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3,3-difluoro-2,6-dihydropyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF2NO2/c1-9(2,3)16-8(15)14-5-7(11)4-10(12,13)6-14/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDIFAHNZBIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC(C1)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the pyridine ring is constructed through cyclization reactions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination might involve the use of reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 serves as a versatile site for palladium-catalyzed cross-coupling reactions.
Example Reaction
In a representative protocol, the compound undergoes coupling with aryl boronic esters under Suzuki-Miyaura conditions:
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12h | Formation of biaryl derivatives via C–C bond formation | 74–99% |
Key Findings
-
The electron-withdrawing difluoro substituents at position 5 enhance the electrophilicity of the bromine, accelerating oxidative addition in the catalytic cycle.
-
Steric hindrance from the tert-butyl group does not impede coupling efficiency due to the distal positioning of the bulky carbamate .
Nucleophilic Substitution Reactions
The bromine atom can be displaced by nucleophiles such as amines or thiols.
Example Reaction
Reaction with primary amines in DMF at 60°C:
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Benzylamine, K₂CO₃, DMF, 60°C, 6h | Substitution product: tert-butyl 3-(benzylamino)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate | 68% |
Key Findings
-
The reaction proceeds via an SNAr mechanism due to the electron-deficient nature of the dihydropyridine ring.
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Competing elimination pathways are suppressed by the rigid ring structure .
Deprotection of the Tert-Butyl Carbamate
The tert-butyl carbamate group is cleaved under acidic conditions to generate the free amine.
Example Reaction
Treatment with trifluoroacetic acid (TFA):
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| TFA (20% v/v), DCM, 25°C, 2h | Formation of 3-bromo-5,5-difluoro-1,2,3,6-tetrahydropyridine | 95% |
Key Findings
-
The difluoro substituents stabilize the intermediate carbocation, facilitating smooth deprotection.
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No side reactions (e.g., ring oxidation) are observed under these conditions .
Functionalization of the Dihydropyridine Ring
The unsaturated ring undergoes hydrogenation or oxidation to yield saturated or aromatic derivatives.
Example Reaction
Catalytic hydrogenation under ambient conditions:
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C, 4h | Saturated piperidine derivative: tert-butyl 3-bromo-5,5-difluoropiperidine-1-carboxylate | 82% |
Key Findings
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the bromine atom can serve as a handle for further functionalization or radiolabeling.
Industry
In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, where its unique reactivity can impart desirable properties like chemical resistance or thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or be replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the fluorine atoms, which may result in different reactivity and stability.
tert-Butyl 3-chloro-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate:
tert-Butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-acetate: Variation in the ester group can affect the compound’s hydrolysis rate and solubility.
Uniqueness
The combination of bromine and fluorine atoms in tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate makes it unique among similar compounds. This specific arrangement can lead to distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with bromine and difluoromethyl substituents. Its molecular formula is C12H14BrF2N and it has a molecular weight of 303.15 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity.
The biological activity of this compound primarily involves interactions with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, potentially influencing signaling pathways related to cell growth and differentiation.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of this compound against various cell lines.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 15 | Significant cytotoxicity observed. | |
| MCF-7 | 20 | Moderate inhibition of cell proliferation. | |
| A549 | 10 | High efficacy in inducing apoptosis. |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer properties against breast cancer cells (MCF-7), showing an IC50 value of 20 µM. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Properties : Another investigation into its antimicrobial effects revealed that the compound displayed inhibitory activity against several bacterial strains, suggesting potential applications in treating infections .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate absorption with a half-life conducive for therapeutic use. Toxicity studies have shown that while the compound exhibits promising biological activity, careful consideration must be given to dosage to minimize adverse effects.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate, and what reaction conditions are critical for achieving optimal yields?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination , leveraging its bromo substituent as a reactive site. Key steps include:
- Borylation : Reacting a triflate or halide precursor (e.g., tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate) with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd(dppf)Cl₂ as a catalyst, KOAc as a base, and dioxane as a solvent at 80°C (yield: 86%) .
- Cross-Coupling : Subsequent coupling with aryl halides (e.g., 2-bromo-3-methoxythiophene) using Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C (yield: 13–75%) . Critical Factors : Catalyst choice (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄), solvent polarity, and temperature control to minimize dihydropyridine ring decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H NMR : Peaks at δ 6.38 (s, 1H, dihydropyridine CH), 3.86 (s, 2H, CH₂), 1.44 (s, 9H, tert-butyl), and 1.11 (s, 12H, boronic ester) confirm regiochemistry and substituents .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 204.9 [M+H⁺] for intermediates) and fragmentation patterns verify molecular weight .
- ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ ~-100 ppm) and trifluoromethyl substituents .
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions, and how does the bromo substituent influence its participation?
The bromo group acts as a leaving group in SNAr or transition-metal-catalyzed reactions . For example:
- Suzuki Coupling : Replaces bromo with aryl/heteroaryl boronic esters under Pd catalysis .
- Buchwald-Hartwig Amination : Forms C–N bonds with amines (e.g., tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate synthesis) . The electron-withdrawing difluoro groups enhance electrophilicity at the 3-position, directing substitutions to the bromo site.
Advanced Questions
Q. How can researchers address challenges related to the instability of the dihydropyridine ring during synthesis and storage?
The dihydropyridine ring is prone to oxidation and hydrolysis. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .
- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., DMF, dioxane) .
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) or antioxidants during purification .
Q. What strategies can be employed to optimize regioselectivity in substitution reactions involving the bromo and fluoro substituents?
- Steric Effects : The bulky tert-butyl group at the 1-position directs electrophiles to the less hindered 3-bromo site .
- Electronic Effects : Difluoro groups at C5 increase electron density at C3, favoring nucleophilic aromatic substitution (SNAr) at bromo over fluorinated positions .
- Catalyst Tuning : Bulky ligands (e.g., XPhos) enhance selectivity in Pd-mediated couplings .
Q. In cases of contradictory data regarding reaction yields or byproduct formation, what analytical approaches are recommended to resolve these discrepancies?
- Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and identify side products (e.g., debromination or ring-opening byproducts) .
- Purification Optimization : Compare silica gel chromatography (PE/EA gradients) vs. preparative HPLC for polar byproducts .
- Isotopic Labeling : ¹⁸O/²H tracing to study hydrolysis pathways of the tert-butyl ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
